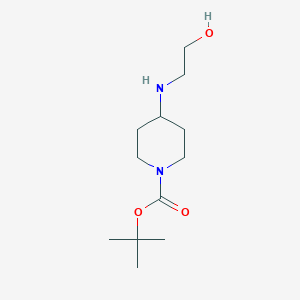

tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-7-4-10(5-8-14)13-6-9-15/h10,13,15H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSNCFDIVKNIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperidine

The starting point is often piperidine or a substituted piperidine derivative. The nitrogen is protected using tert-butyl carbamate reagents (Boc anhydride or Boc chloride) under basic conditions to yield tert-butyl piperidine-1-carboxylate. This step is crucial to prevent unwanted side reactions on the nitrogen during subsequent transformations.

Introduction of the 2-Hydroxyethylamino Group

The key step involves the substitution or alkylation at the 4-position of the piperidine ring with a 2-hydroxyethylamino group. This can be achieved by:

- Nucleophilic substitution of a 4-halopiperidine derivative with 2-aminoethanol.

- Reductive amination of 4-piperidone derivatives with 2-aminoethanol or related intermediates.

Representative Process from Patent Literature

A patent (WO2014200786A1) describes a process involving:

- Contacting a lactone or related intermediate with amines in organic solvents such as acetone or ethyl acetate.

- Use of sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) and bases like pyridine to activate intermediates.

- Temperature control during addition and reaction phases to optimize yield and purity.

- Workup involving aqueous washes, extractions, and crystallization with solvents like toluene and heptanes.

This process emphasizes careful control of reaction conditions, solvent choice, and purification steps to obtain high-purity Boc-protected piperidine derivatives with hydroxyethylamino substitution.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethylamino group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

Targeted Protein Degradation

PROTAC Development:

One of the primary applications of tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can selectively induce the degradation of specific proteins within cells. The incorporation of this compound into PROTACs can enhance the three-dimensional orientation and stability of the degrader, thereby optimizing its drug-like properties and efficacy in targeted protein degradation .

Mechanism of Action:

The compound's structure allows it to influence the orientation of the target protein and E3 ligase, facilitating the formation of a ternary complex that is crucial for effective degradation. This mechanism is particularly valuable in therapeutic strategies aimed at treating diseases caused by the accumulation of dysfunctional proteins, such as cancer and neurodegenerative disorders .

Neuroprotective Effects

Inhibition of Amyloid Beta Aggregation:

Research has indicated that derivatives of this compound exhibit neuroprotective properties by inhibiting the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. Studies have shown that certain compounds related to this piperidine can act as inhibitors of β-secretase and acetylcholinesterase, thereby reducing amyloidogenesis and protecting neuronal cells from oxidative stress and inflammation .

Case Study Insights:

In vitro studies demonstrated that these compounds could significantly reduce cell death induced by amyloid beta peptides in astrocyte cultures. Furthermore, in vivo models employing scopolamine-induced Alzheimer-like symptoms revealed that treatment with these compounds led to reduced levels of amyloid beta aggregates compared to untreated controls .

Synthesis and Structural Modifications

Synthetic Pathways:

The synthesis of this compound has been streamlined to involve fewer steps, enhancing its accessibility for research and development purposes. Various synthetic routes have been explored to modify its structure for improved efficacy as a drug candidate .

Structural Variants:

Different structural modifications have been investigated to optimize its pharmacological properties. For instance, variations in substituents on the piperidine ring can alter the compound's interaction with biological targets, potentially leading to enhanced therapeutic effects or reduced side effects .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Targeted Protein Degradation | Used as a linker in PROTACs for selective protein degradation | Enhances ternary complex formation; optimizes drug-like properties |

| Neuroprotection | Inhibits amyloid beta aggregation; protects neuronal cells | Reduces cell death in vitro; lowers amyloid levels in vivo models |

| Synthesis | Streamlined synthetic pathways for improved accessibility | Fewer steps required; allows for structural modifications |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity.

Comparison with Similar Compounds

Structural Similarity and Substituent Variations

Key structural analogs of tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate include:

Key Observations :

- Hydroxyethyl vs. Methyl/Hydroxyethyl-Methyl : The addition of a methyl group (e.g., 4-methyl derivative) increases lipophilicity, which may reduce aqueous solubility but improve membrane permeability .

- Aromatic Substituents: Compounds with phenylamino or pyridinyl groups exhibit distinct pharmacological profiles.

Reactivity and Functionalization Potential

- Hydroxyethylamino Group: The hydroxyl group in this compound enables further derivatization (e.g., esterification, oxidation) and participates in hydrogen bonding, making it valuable in drug design .

- Chloro vs. Hydroxy Groups: In tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate (), the chloro group acts as a leaving group, facilitating nucleophilic substitutions—a contrast to the hydroxyethylamino group’s role in coupling reactions.

- Bromobenzyloxy Group : The bromine atom in the 4-bromobenzyloxy analog () introduces electrophilic character, useful in cross-coupling reactions for antiviral agents.

Biological Activity

tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate (CAS Number: 23131007) is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological effects, including its role in antimicrobial activity and as a potential therapeutic agent in drug development.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a piperidine ring substituted with a tert-butyl group and a hydroxyethylamino moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₃ |

| Molecular Weight | 244.34 g/mol |

| CAS Number | 23131007 |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The compound has shown an IC50 value in the range of 13-22 μM, indicating potent activity against the MenA enzyme involved in Mtb's menaquinone biosynthesis pathway .

The mechanism by which this compound exerts its biological effects appears to be multifaceted. It may interact with specific enzymes or receptors, leading to inhibition of critical metabolic pathways in target organisms. For instance, it is suggested that the compound inhibits the MenA enzyme, thereby disrupting the synthesis of essential components for bacterial survival .

Study on Antitubercular Activity

In a pivotal study exploring the antitubercular properties of piperidine derivatives, this compound was identified as one of the most promising candidates. The study reported that when used in combination with other agents targeting the electron transport chain, it achieved nearly complete sterilization of Mtb within two weeks in vivo . This synergy highlights the potential for developing combination therapies involving this compound.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have indicated that this compound possesses favorable absorption and distribution characteristics. Its safety profile has been evaluated in preliminary studies, suggesting low toxicity at therapeutic doses. Further research is warranted to fully elucidate its pharmacological safety and efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the hydroxyethylamino group can significantly influence the biological activity of piperidine derivatives. Compounds with varying alkyl substitutions on the piperidine ring have been synthesized and tested, revealing insights into how structural changes affect antimicrobial potency and selectivity .

Q & A

Q. Key Yield Factors :

- Temperature : Lower temperatures (e.g., 0–20°C) reduce side reactions during amination .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Catalyst Use : Base catalysts (e.g., triethylamine) improve reaction efficiency .

(Advanced) How can contradictions in toxicity data between studies be resolved?

Methodological Answer:

Discrepancies in toxicity classifications (e.g., acute oral toxicity Category 4 in vs. incomplete data in ) require:

Cross-Referencing SDS : Compare hazard classifications from multiple sources (e.g., GHS vs. OSHA standards) .

In Vitro Assays : Conduct cytotoxicity tests (e.g., MTT assays) to validate acute toxicity thresholds.

Regulatory Alignment : Follow protocols from agencies like OECD 423 (acute oral toxicity) or ICH M7 (mutagenicity) .

Q. Example Table :

| Study | Acute Toxicity (Oral) | Carcinogenicity | Source |

|---|---|---|---|

| Key Organics (2017) | Not fully characterized | Not classified | |

| Key Organics (2017) | Category 4 | Not classified |

(Basic) What safety protocols are recommended for handling this compound?

Methodological Answer:

Based on SDS recommendations:

PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95/P100 respirators for aerosol protection .

Ventilation : Use fume hoods to minimize inhalation exposure during synthesis .

Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Critical Step : Pre-experiment risk assessments must align with lab-specific hazard controls (e.g., NFPA guidelines) .

(Advanced) What strategies optimize stability during long-term storage?

Methodological Answer:

Stability is influenced by:

Storage Conditions :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation .

Incompatibility Avoidance : Separate from strong acids/bases or oxidizing agents (e.g., HNO₃) .

Stability Monitoring : Conduct periodic HPLC or NMR analyses to detect decomposition .

(Basic) How is purification achieved post-synthesis?

Methodological Answer:

Common methods include:

Column Chromatography :

Recrystallization : Use ethanol/water mixtures for high-purity crystals .

TLC Validation : Monitor fractions using Rf values (e.g., 0.3 in ethyl acetate) .

(Advanced) How to design experiments assessing environmental impact given limited ecotoxicity data?

Methodological Answer:

Address data gaps (e.g., ’s lack of bioaccumulation data) via:

Bioaccumulation Tests : Measure log Kow (octanol-water partition coefficient) using shake-flask methods .

Aquatic Toxicity : Perform Daphnia magna 48-hour immobilization assays (OECD 202).

Soil Mobility : Analyze adsorption coefficients (Kd) using batch equilibrium tests .

Regulatory Framework : Align with REACH Annex VII requirements for environmental risk assessments .

(Basic) What analytical techniques confirm compound identity and purity?

Methodological Answer:

NMR Spectroscopy : Confirm structure via characteristic peaks (e.g., Boc group at δ 1.4 ppm in ¹H NMR) .

HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 285) .

(Advanced) How to address reproducibility challenges in multi-step syntheses?

Methodological Answer:

Critical Parameter Control :

- Reaction Time : Optimize via kinetic studies (e.g., in situ FTIR monitoring) .

- Catalyst Loading : Screen Pd/C or Ni catalysts for hydrogenation steps .

Intermediate Characterization : Isolate and validate intermediates (e.g., amine precursors) via LC-MS .

DoE (Design of Experiments) : Use factorial designs to identify interactions between variables (e.g., solvent polarity × temperature) .

(Basic) What are the key regulatory considerations for laboratory use?

Methodological Answer:

GHS Compliance : Label containers with H319 (eye irritation) and P305+P351+P338 (first aid) .

Waste Disposal : Segregate halogenated waste (if applicable) under EPA guidelines .

Documentation : Maintain SDS records per OSHA 29 CFR 1910.1200 .

(Advanced) What mechanistic insights guide derivatization for drug discovery?

Methodological Answer:

Functional Group Reactivity :

- The hydroxyethylamino group enables conjugation (e.g., esterification or amidation) .

- Boc deprotection with TFA facilitates further modifications .

Structure-Activity Relationship (SAR) :

- Introduce fluorinated groups (e.g., CF₃) to enhance metabolic stability .

- Modify piperidine ring substituents to optimize target binding .

Case Study : Analog synthesis in highlights nitro group positioning for bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.